2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide is a chemical compound with a molecular formula of C12H12N6O5 It is characterized by the presence of a pyrazole ring substituted with methyl and dinitro groups, and an acetamide moiety attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide typically involves the nitration of 5-methyl-1H-pyrazole followed by acylation and subsequent reaction with propylamine. The nitration step requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The acylation step involves the use of acetic anhydride or acetyl chloride under anhydrous conditions. Finally, the reaction with propylamine is carried out in the presence of a suitable base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamide moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,4-dinitro-1H-pyrazole: A structurally related compound with similar nitro and methyl substitutions on the pyrazole ring.
(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid: Another related compound with an acetic acid moiety instead of the acetamide group.
Uniqueness
2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)-N~1~-propylacetamide is unique due to the presence of the propylacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N5O5 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H13N5O5/c1-3-4-10-7(15)5-12-6(2)8(13(16)17)9(11-12)14(18)19/h3-5H2,1-2H3,(H,10,15) |
InChI Key |
FUSCPAYEVDILGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.